2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Description
This compound features a dioxopyrrolidine moiety linked via an acetamide bridge to a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole group. The dioxopyrrolidinyl group is a cyclic imide known for enhancing metabolic stability and binding affinity in drug design, while the 1,2,4-oxadiazole ring contributes to π-stacking interactions and bioisosteric replacement of ester or amide groups .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-16-15(23-18-9)10-2-4-11(5-3-10)17-12(20)8-19-13(21)6-7-14(19)22/h2-5H,6-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQDNAHQJHJJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps. One common route includes the formation of the pyrrolidinone ring followed by the introduction of the oxadiazole group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : The target compound’s synthesis likely faces challenges similar to analogs like compound 53 (32% yield, ), where steric hindrance from bulky substituents (e.g., tert-butyl) reduces efficiency. In contrast, sulfonyl-containing derivatives (e.g., compound 54, 86.6% yield) show higher yields due to optimized oxidation steps .
- Thermal Stability : Melting points for triazole/oxadiazole-containing analogs range from 156°C to 227°C (), suggesting that the target compound’s dioxopyrrolidinyl group may similarly confer crystallinity and stability.
Pharmacological and Functional Comparisons
- MMP-13 Inhibition: Compound 13f () shares the 3-methyl-1,2,4-oxadiazole-phenyl motif with the target compound but incorporates a hydrazone linker instead of dioxopyrrolidinyl. This structural difference may influence binding to MMP-13’s hydrophobic pocket, as hydrazones avoid zinc coordination, enabling non-competitive inhibition .
- Anti-inflammatory Potential: Anti-exudative derivatives () with triazole-sulfanylacetamide scaffolds show efficacy comparable to diclofenac sodium. The target compound’s dioxopyrrolidinyl group, being more polar, may enhance solubility but reduce membrane permeability compared to lipophilic thioether groups .
- Antiproliferative Activity: Hydroxyacetamide derivatives () demonstrate that triazole-imidazolone hybrids inhibit proliferation via kinase modulation. The target compound’s oxadiazole and pyrrolidinone groups could similarly interact with ATP-binding domains, though this remains speculative without direct data .
Physicochemical and ADME Properties
- Molecular Weight and LogP: The target compound’s molecular weight (~331.3 g/mol, estimated) is lower than compound 28 (459.1 g/mol, ), which includes a trifluoromethyl group.
- Metabolic Stability : The 1,2,4-oxadiazole ring is resistant to hydrolysis, as seen in compound 28 (), suggesting the target compound may exhibit favorable metabolic stability. The dioxopyrrolidinyl group could further mitigate oxidation by cytochrome P450 enzymes .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide , identified by its CAS number 253265-98-4, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, particularly its anticancer and antimicrobial activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 270.28 g/mol. The structure includes a pyrrolidine ring and an oxadiazole moiety, which are known to enhance biological activity in similar compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
In Vitro Studies :
- The compound was evaluated against several cancer cell lines using MTT assays to determine cytotoxicity. Results indicated significant inhibition of cell proliferation at concentrations as low as 25 µM. For instance, treatment with the compound led to a reduction in cell viability by over 50% in certain cancer types.
- Apoptosis assays demonstrated that the compound induces programmed cell death in cancer cells, as evidenced by increased Annexin V staining and DNA fragmentation.
-
Mechanistic Insights :
- The presence of the oxadiazole ring is believed to be crucial for its anticancer activity, likely due to its ability to interact with cellular targets involved in proliferation and survival pathways.
- The compound's ability to induce oxidative stress in cancer cells has been suggested as a mechanism leading to apoptosis.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.
Case Studies
Several case studies have been published investigating the biological activity of similar derivatives:
- Study on Oxadiazole Derivatives :
- Drosophila Model for Anti-Diabetic Properties :
Data Tables
Q & A
Q. What are the standard synthetic protocols for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide, and how are reaction conditions optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by coupling with the pyrrolidinone-acetamide moiety. Key steps include:
- Oxadiazole formation : Cyclization of acylhydrazides with nitriles under acidic conditions.
- Amide coupling : Use of coupling agents like EDCI/HOBt or DCC for acetamide bond formation.
- Optimization : Reaction parameters such as temperature (80–150°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., pyridine/zeolite for oxadiazole synthesis) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity (e.g., oxadiazole C=O at ~160 ppm, pyrrolidinone protons at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 357.12).
- Infrared Spectroscopy (IR) : Peaks at 1670–1700 cm confirm carbonyl groups (oxadiazole and pyrrolidinone) .
Q. What preliminary biological screening assays are recommended for assessing its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations.
- Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the synthesis design of structurally similar acetamide derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent/catalyst selection. For example:
- Reaction Path Optimization : ICReDD’s approach combines computed activation energies with experimental validation to reduce trial-and-error steps.
- Catalyst Screening : Zeolite (Y-H) efficacy in oxadiazole cyclization can be modeled via electrostatic potential maps .
Q. What strategies resolve contradictions in biological activity data across studies with structurally analogous compounds?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. A comparative analysis framework includes:
- Structural Benchmarking : Compare analogs using key parameters (e.g., logP, H-bond donors) (Table 1).
- Assay Standardization : Normalize protocols (e.g., cell line passage number, serum concentration).
Table 1 : Bioactivity Comparison of Structural Analogs
| Compound | Core Structure | Bioactivity (IC) | Unique Feature |
|---|---|---|---|
| Target compound | Oxadiazole + pyrrolidinone | 8.2 µM (HeLa) | Dual carbonyl motifs |
| Thienopyrimidine Derivative | Thieno[2,3-d]pyrimidine | 12.4 µM (MCF-7) | Sulfur-containing ring |
| Oxadiazole Compound B | Oxadiazole only | >50 µM | Lacks pyrrolidinone moiety |
| Data adapted from comparative studies . |
Q. What statistical experimental design approaches are effective in optimizing multi-step synthesis parameters?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, catalyst loading) using a 2 factorial matrix to identify significant factors.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield.
- Case Study : A study on pyridin-2-yl acetamide derivatives achieved 85% yield by optimizing DMF volume (10 mL) and reaction time (6 hours) via central composite design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
